![molecular formula C18H23NO3S B14317362 N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine CAS No. 111965-53-8](/img/structure/B14317362.png)
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine is a chemical compound characterized by its complex structure, which includes a benzyl group, an ethanesulfonyl group, and a phenylmethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 2-chloroethanesulfonyl chloride to form N-benzyl-2-chloroethanesulfonamide. This intermediate is then reacted with phenylmethanamine under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethanesulfonyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethanesulfonyl group plays a crucial role in its binding affinity and specificity, while the benzyl and phenylmethanamine groups contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N-methylethanolamine: Similar in structure but lacks the ethanesulfonyl group, leading to different reactivity and applications.
N-Benzyl-2-ethoxy-3-methoxybenzamide:
N-Benzyl-N-butyl-N-[2-(2-{[3-(1-phenylethyl)[1,1’-biphenyl]-2-yl]oxy}ethoxy)ethyl]-1-butanaminium chloride: A more complex structure with additional functional groups, leading to unique applications.
Uniqueness
N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine is unique due to the presence of the ethanesulfonyl group, which imparts specific chemical properties such as increased polarity and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
111965-53-8 |
|---|---|
Fórmula molecular |
C18H23NO3S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-benzyl-N-(2-ethylsulfonylethoxy)-1-phenylmethanamine |
InChI |
InChI=1S/C18H23NO3S/c1-2-23(20,21)14-13-22-19(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |
Clave InChI |
ZEBSUVLCMNZLDD-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CCON(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



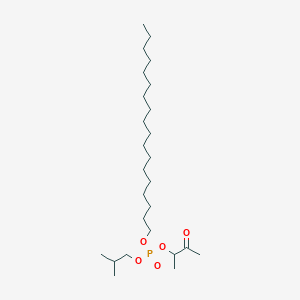

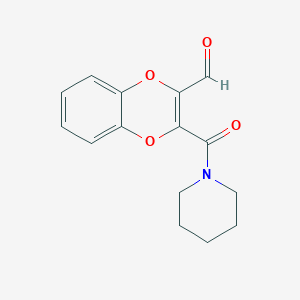
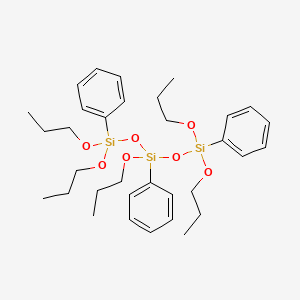
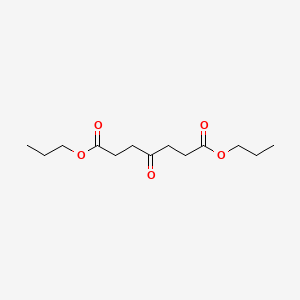


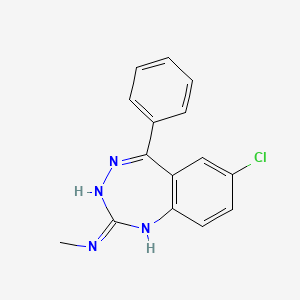
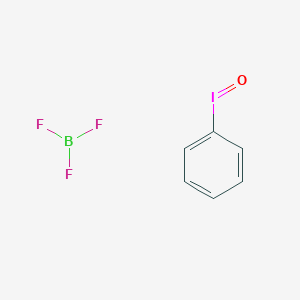
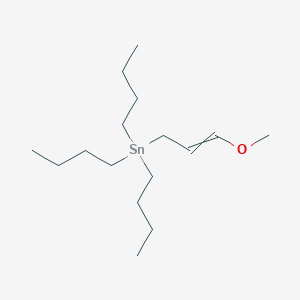

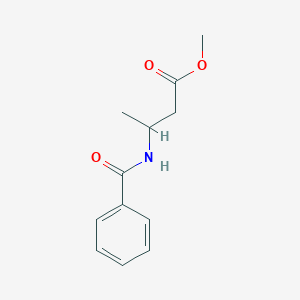
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
